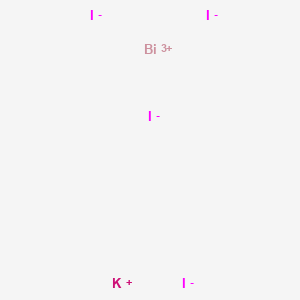

Bismuth;potassium;tetraiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth potassium tetraiodide is a compound with the molecular formula BiI4K . It is used in certain antimicrobial products .

Chemical Reactions Analysis

Bismuth compounds typically react with ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 . They also react with halogens to form respective bismuth(III) trihalides .Physical And Chemical Properties Analysis

Bismuth is a metalloid with no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Bismuth potassium tetraiodide is a red, crystalline substance with a melting point of 338°C and a boiling point of 440°C.Applications De Recherche Scientifique

Therapeutic Applications

Bismuth-based compounds, including Bismuth;potassium;tetraiodide, have been extensively used in medicine for treating gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections. The unique chemistry of bismuth allows for the development of novel compounds that can treat a wide range of microbial infections .

Diagnostic Imaging

Due to its high atomic number, bismuth is an excellent contrast agent in X-ray imaging. Bismuth;potassium;tetraiodide can be used in the formulation of contrast media for better visualization of internal body structures during radiographic procedures .

Cancer Therapy

Bismuth nanoparticles, which can be derived from Bismuth;potassium;tetraiodide, show promise in cancer therapy. They can be used for photothermal and radiation therapy, taking advantage of bismuth’s high X-ray attenuation coefficient for targeted treatment .

Biosensing

Bismuth-based nanoparticles have applications in biosensing due to their physicochemical properties. They can be used to detect biological molecules or pathogens with high sensitivity and specificity .

Drug Delivery

Bismuth;potassium;tetraiodide can be utilized in the development of drug delivery systems. Its nanoparticles can be engineered to carry therapeutic agents to specific sites in the body, improving the efficacy and reducing the side effects of drugs .

Tissue Engineering

The regenerative properties of bismuth-based compounds make them suitable for tissue engineering applications. They can be used to develop scaffolds that promote the growth and repair of tissues .

Antimicrobial Activity

Bismuth compounds have demonstrated significant antimicrobial activity. Bismuth;potassium;tetraiodide can be part of formulations used to combat multidrug-resistant bacterial strains .

Electrical Properties for Solid-State Devices

Research suggests that Bismuth potassium iodide, a component of Bismuth;potassium;tetraiodide, exhibits interesting electrical properties. It could be a potential material for solid-state ionic conductors, valuable in developing next-generation batteries and other electrochemical devices.

Mécanisme D'action

Target of Action

Bismuth compounds, such as Bismuth Potassium Tetraiodide, primarily target Helicobacter pylori (H. pylori) . H. pylori is a Gram-negative microaerophilic bacterium that infects around half of the population worldwide . The long-term colonization of H. pylori in the stomach causes various gastric diseases, including gastritis, peptic ulcerations, and gastric carcinoma .

Mode of Action

Bismuth compounds are very effective in the treatment of gastroduodenal disorders and appear to act via several mechanisms . It is uncertain whether they affect pepsin secretion, but they do inhibit peptic activity . Bismuth was found to bind to HpFur protein at the S1 site and induce oligomerization state changes, resulting in disrupted DNA-binding capability .

Biochemical Pathways

The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori . Proteomic analysis revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (TCA), were significantly inhibited upon treatment with bismuth-based drugs .

Pharmacokinetics

A single-center open two-cycle trial was conducted on 12 healthy subjects who received a single oral dose of 120 mg of bismuth potassium citrate . The plasma concentration of bismuth was determined using a validated inductively coupled plasma mass spectrometry (ICP‒MS) method . The results showed that the half-life of the formulation of bismuth potassium citrate capsules was 6.6 h, and the maximum plasma concentration reached 0.5 h after administration, with a maximum plasma concentration of 25.6 ng/mL . The AUC 0–t and AUC 0–∞ were 96.3 and 117.8 h·ng/mL, respectively .

Result of Action

The result of the action of Bismuth Potassium Tetraiodide is the effective treatment of gastroduodenal disorders . It is also used in combination with other drugs to treat H. pylori infection . The compound’s action results in the inhibition of peptic activity, disruption of DNA-binding capability, and significant inhibition of carbohydrate metabolism pathways .

Action Environment

The action of Bismuth Potassium Tetraiodide is influenced by environmental factors. Similarly, the safety of oral administration of 120 mg of bismuth potassium citrate formulations to healthy subjects was good .

Propriétés

IUPAC Name |

bismuth;potassium;tetraiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIUAZBGHXJDM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[I-].[I-].[I-].[I-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.6966 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39775-75-2, 41944-01-8 |

Source

|

| Record name | Potassium tetraiodobismuthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth potassium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium heptaiodobismuthate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

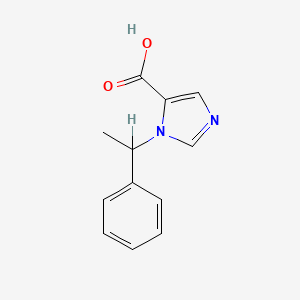

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)